Isolimonexic acid
Overview
Description
Isolimonexic acid is a limonoid compound isolated from the seeds of citrus fruits, particularly lemons (Citrus lemon L. Burm). Limonoids are a group of highly oxygenated triterpenoid secondary metabolites found in the seeds, fruits, and peel tissues of citrus fruits. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .
Biochemical Analysis
Biochemical Properties
Isolimonexic acid has been found to exhibit anti-aromatase properties, with an IC50 value of 25.60 μM . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-responsive cancers .
Cellular Effects
This compound has been shown to exhibit cytotoxicity on MCF-7 cells, a line of human breast cancer cells . It does not show cytotoxicity against the MDA-MB-231 cell lines . In another study, this compound exhibited cell growth inhibition of Panc-28 cells in a time-dependent manner .
Molecular Mechanism
It has been suggested that its anti-proliferative activity is significantly correlated with caspase-7 activation . Caspase-7 is an enzyme that plays a crucial role in the execution-phase of cell apoptosis or programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isolimonexic acid can be synthesized through the extraction of citrus seeds using solvents such as ethyl acetate and methanol. The extraction process typically involves defatting the seeds, followed by successive extraction with the solvents for an extended period (e.g., 16 hours each). The extracts are then fractionated using column chromatography techniques, such as silica and ion exchange chromatography, to isolate the desired limonoid compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The seeds of citrus fruits are collected and processed to remove fats and other impurities. The defatted seed powder is then subjected to solvent extraction and chromatographic separation to obtain this compound in its pure form. The process may also involve additional steps such as crystallization and recrystallization to enhance the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Isolimonexic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities and are used in various scientific research applications .
Scientific Research Applications
Isolimonexic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: this compound is used as a lead compound in the development of new synthetic derivatives with improved pharmacological properties.
Biology: The compound is studied for its potential as an antiviral agent, particularly against dengue virus type 2 (DENV-2).
Medicine: this compound exhibits significant anticancer and anti-aromatase properties.
Industry: The compound is used in the development of insecticidal formulations for pest control in agriculture.
Mechanism of Action
The mechanism of action of isolimonexic acid involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase-7, a key enzyme involved in the apoptotic pathway. Additionally, this compound inhibits the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-responsive cancer cells .
Comparison with Similar Compounds
Isolimonexic acid is structurally related to other limonoids such as limonin, nomilin, and obacunone. These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities. For example:
This compound stands out due to its unique combination of anticancer, anti-aromatase, and antiviral properties, making it a promising compound for further research and development .
Properties
IUPAC Name |
(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFETMOXYZICP-OKRPZFHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.